molecular formula C9H13NO3S B13802456 Butyl (4-oxo-2-thiazolidinylidene)acetate CAS No. 832-06-4

Butyl (4-oxo-2-thiazolidinylidene)acetate

Cat. No.: B13802456
CAS No.: 832-06-4
M. Wt: 215.27 g/mol
InChI Key: CEQQEYYFFCGBON-VMPITWQZSA-N
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Description

BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE typically involves the reaction of butyl acetoacetate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetic acid
  • tert-Butyl 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetates
  • 2-Amino-4,5-dihydrothiophenes

Uniqueness

BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE is unique due to its specific butyl ester group, which can influence its solubility, reactivity, and biological activity compared to other thiazolidinone derivatives .

Properties

CAS No.

832-06-4

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

butyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+

InChI Key

CEQQEYYFFCGBON-VMPITWQZSA-N

Isomeric SMILES

CCCCOC(=O)/C=C/1\NC(=O)CS1

Canonical SMILES

CCCCOC(=O)C=C1NC(=O)CS1

Origin of Product

United States

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